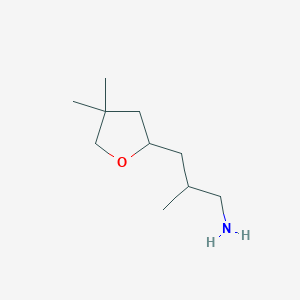

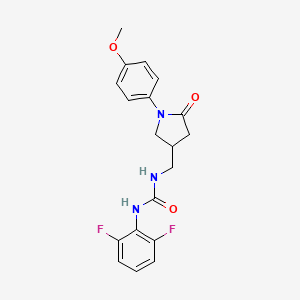

![molecular formula C11H11NO B2375563 1,2,3,4-四氢苯并呋喃[3,2-c]吡啶 CAS No. 43213-61-2](/img/structure/B2375563.png)

1,2,3,4-四氢苯并呋喃[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine: is a heterocyclic compound that features a fused benzofuran and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of benzofuro[3,2-c]pyridine derivatives allows for diverse chemical reactivity and biological activity.

科学研究应用

Chemistry: Benzofuro[3,2-c]pyridine derivatives are used as ligands in coordination chemistry to form metal complexes with unique properties .

Biology: These compounds have shown potential as endothelin receptor antagonists and protein kinase inhibitors, making them valuable in biological research .

Medicine: Benzofuro[3,2-c]pyridine derivatives are investigated for their anti-inflammatory and antimicrobial activities . They are also studied for their potential use in treating cardiovascular diseases and erectile dysfunction .

Industry: In the industrial sector, benzofuro[3,2-c]pyridine derivatives are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals .

作用机制

Target of Action

The primary target of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine acts as an inhibitor of HDAC . By inhibiting the action of HDAC, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects the transcriptional activity of certain genes, leading to changes in cell function .

Biochemical Pathways

The inhibition of HDAC by 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine affects several biochemical pathways. Most notably, it leads to the upregulation of the acetylation of histone H3 and α-tubulin . This can affect various downstream processes, including gene expression and cell division .

Pharmacokinetics

This suggests that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner, contributing to its bioavailability and therapeutic efficacy .

Result of Action

The action of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine leads to significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It has been found to cause apoptosis and autophagy in HCC models , which are forms of programmed cell death. This suggests that the compound could have potential use in cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method involves the condensation of O-phenylhydroxylamine with piperidin-4-one or 3-methylpiperidin-4-one.

Cyclization Method: Another approach involves the cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) solution at 60°C.

Industrial Production Methods: Industrial production methods for benzofuro[3,2-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

Reduction: Zinc and acetic acid.

Substitution: Benzoyl chloride and potassium cyanide.

Major Products:

Oxidation: Benzofuro[3,2-c]pyridine-2-oxide.

Reduction: Reduced benzofuro[3,2-c]pyridine derivatives.

Substitution: Benzofuro[3,2-c]pyridine-1-carbonitrile.

相似化合物的比较

Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

Furo[3,2-c]pyridine: A related compound used in the synthesis of antihypertensive drugs.

Uniqueness: 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine stands out due to its unique combination of a benzofuran and pyridine ring, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .

属性

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOWMVYFFWEWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1OC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43213-61-2 |

Source

|

| Record name | 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A2: As the name suggests, 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].

Q2: How is 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine synthesized?

A3: Several synthetic routes have been explored for the synthesis of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.

Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

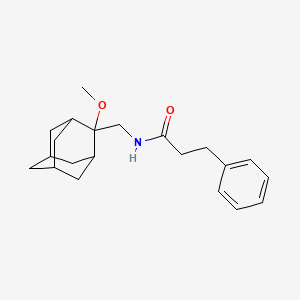

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

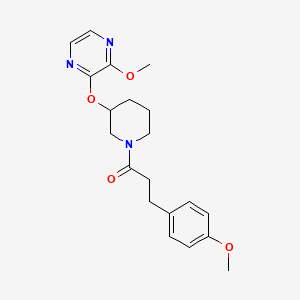

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

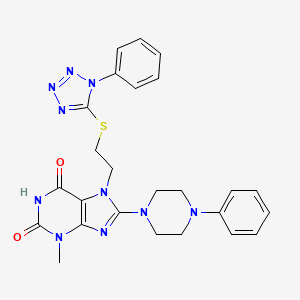

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375488.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)

![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)